molecular formula C9H6ClNO B2877152 6-Chloroisoquinolin-3(2H)-one CAS No. 51463-17-3

6-Chloroisoquinolin-3(2H)-one

Cat. No.: B2877152
CAS No.: 51463-17-3
M. Wt: 179.6
InChI Key: PXZUMLJICSZAJJ-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-3(2H)-one is a heterocyclic compound with the molecular formula C9H6ClNO It is a derivative of isoquinoline, where a chlorine atom is substituted at the 6th position and a keto group is present at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-3(2H)-one typically involves the chlorination of isoquinolin-3(2H)-one. One common method includes the use of N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-3(2H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-chloroisoquinolin-3-ol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: 6-Chloroisoquinolin-3-ol.

    Substitution: Various substituted isoquinolin-3(2H)-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloroisoquinolin-3(2H)-one has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

    Isoquinolin-3(2H)-one: The parent compound without the chlorine substitution.

    6-Bromoisoquinolin-3(2H)-one: A similar compound with a bromine atom instead of chlorine.

    6-Fluoroisoquinolin-3(2H)-one: A fluorinated analogue.

Uniqueness

6-Chloroisoquinolin-3(2H)-one is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogues. The chlorine substitution can enhance the compound’s ability to participate in certain chemical reactions and may improve its binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

6-chloro-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZUMLJICSZAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)C=C2C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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